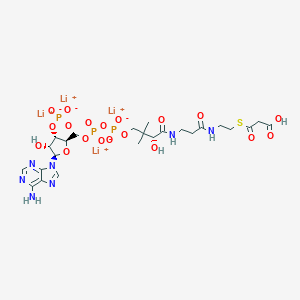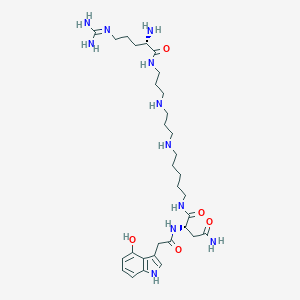
Ethanone, 1-cyclopropyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethanone, 1-cyclopropyl-” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Ketone, cyclopropyl methyl; Acetylcyclopropane; Cyclopropyl methyl ketone; Methyl cyclopropyl ketone; 1-Cyclopropylethanone .
Synthesis Analysis
The synthesis of cyclopropane derivatives, which could potentially include “Ethanone, 1-cyclopropyl-”, involves various reactions such as the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . A novel class of nucleoside analogues containing adenine, uracil, thymine, and 5-fluorouracil as the heterocyclic moieties have been prepared from 2-phenylcyclopropane carboxylic acid .Molecular Structure Analysis
The molecular structure of “Ethanone, 1-cyclopropyl-” can be represented by the InChI string:InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a carbonyl group (ethanone). Physical And Chemical Properties Analysis
“Ethanone, 1-cyclopropyl-” has a molecular weight of 84.1164 . It has a boiling point of 387.2 K .Applications De Recherche Scientifique
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have various biological activities. They are used in the treatment of diseases and conditions such as:
- Antiviral : Certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Indole derivatives have been found to have anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Indole derivatives have been used in the development of anti-HIV drugs .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
Quinoline Derivatives
Quinoline derivatives are utilized in various areas of medicine. They are present in numerous biological compounds and have the following applications:
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Antimicrobial : Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
- Antimycobacterial : These compounds have shown antimycobacterial activity .
- Antidepressant and Anticonvulsant : Quinoline derivatives have been used in the treatment of depression and convulsions .
- Antiviral : These compounds have shown antiviral activity .
- Anticancer : Quinoline derivatives have shown potential in cancer treatment .
Indole Derivatives
- Antiviral : Certain indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
- Anti-inflammatory : Indole derivatives have been found to have anti-inflammatory properties .
- Anticancer : Some indole derivatives have shown potential in cancer treatment .
- Anti-HIV : Indole derivatives have been used in the development of anti-HIV drugs .
- Antioxidant : These compounds have been found to have antioxidant properties .
- Antimicrobial and Antitubercular : Indole derivatives have shown antimicrobial and antitubercular activities .
Quinoline Derivatives
- Antimalarial : Quinoline derivatives have been used in the treatment of malaria .
- Antimicrobial : Most quinoline derivatives exhibit good antimicrobial activity against various microbial species .
- Antimycobacterial : These compounds have shown antimycobacterial activity .
- Antidepressant and Anticonvulsant : Quinoline derivatives have been used in the treatment of depression and convulsions .
- Antiviral : These compounds have shown antiviral activity .
- Anticancer : Quinoline derivatives have shown potential in cancer treatment .
Propriétés
IUPAC Name |
1-cyclopropyl-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJHESCHPMWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338533 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-cyclopropyl-2-phenyl- | |
CAS RN |
14113-94-1 |
Source


|
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

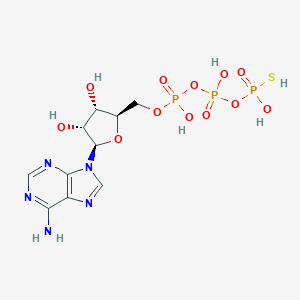
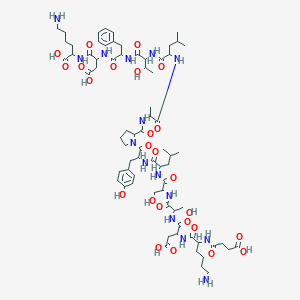
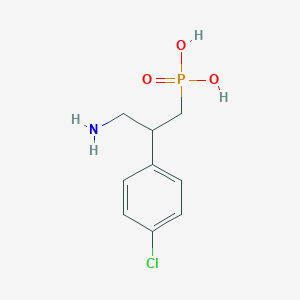
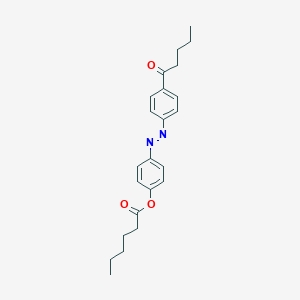
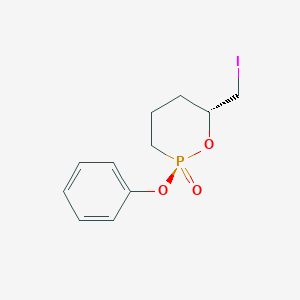
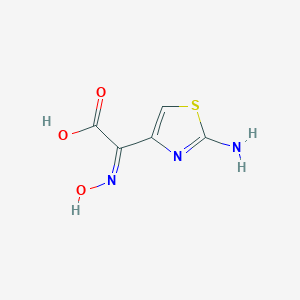
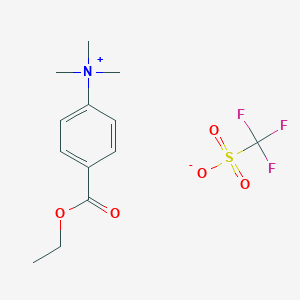
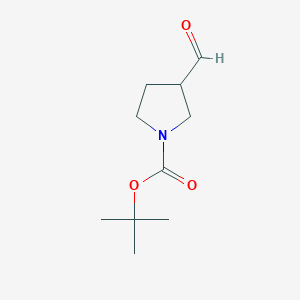
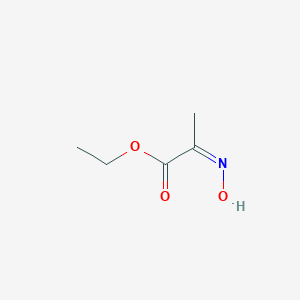
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
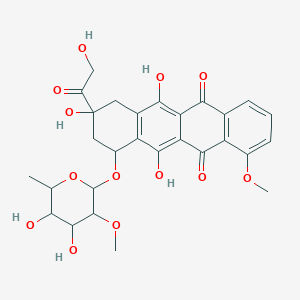
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
